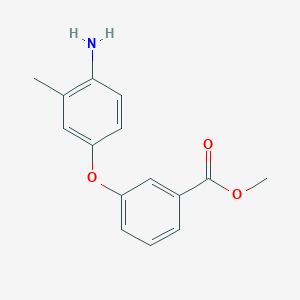

Methyl 3-(4-amino-3-methylphenoxy)benzoate

Description

Methyl 3-(4-amino-3-methylphenoxy)benzoate (CAS 946664-66-0) is a benzoate ester derivative with the molecular formula C₁₅H₁₅NO₃ and a molecular weight of 257.28 g/mol . Its structure features a 4-amino-3-methylphenoxy group attached at the 3-position of the benzoate ring. Key physical properties include:

Properties

IUPAC Name |

methyl 3-(4-amino-3-methylphenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-8-13(6-7-14(10)16)19-12-5-3-4-11(9-12)15(17)18-2/h3-9H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRSTWWZKANFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC(=C2)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-amino-3-methylphenoxy)benzoate typically involves the reaction of 3-methyl-4-nitrobenzoic acid with methanol in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions . The reaction proceeds as follows:

- Dissolve 3-methyl-4-nitrobenzoic acid in methanol.

- Add Pd/C catalyst to the solution.

- Hydrogenate the mixture at 48 psi H2 for 24 hours.

- Remove the catalyst by filtration and concentrate the filtrate under reduced pressure to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-amino-3-methylphenoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Methyl 3-(4-amino-3-methylphenoxy)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(4-amino-3-methylphenoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, influencing various physiological and pathological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-(3-Nitrobenzyloxy)benzoate (5a)

- Structure : Nitrobenzyloxy group at the 4-position.

- Synthesis : Prepared via nucleophilic substitution of methyl 4-hydroxybenzoate with 3-nitrobenzyl chloride (82% yield) .

- Key Difference: The nitro group is electron-withdrawing, enhancing electrophilic substitution reactivity compared to the electron-donating amino group in the target compound.

Methyl 4-(3-Chloropropoxy)-3-(trifluoromethyl)benzoate

- Structure : Chloropropoxy and trifluoromethyl substituents.

- Synthesis : Alkylation of methyl 4-hydroxy-3-(trifluoromethyl)benzoate with 1-bromo-3-chloropropane (94% yield) .

- Key Difference: Fluorine and chlorine substituents increase lipophilicity and metabolic stability, contrasting with the hydrophilic amino group in the target compound.

Methyl 3-{[(4-Chlorophenoxy)acetyl]amino}benzoate

- Structure: Chlorophenoxy acetyl amino group at the 3-position.

- Properties : Higher molecular weight (319.74 g/mol) and boiling point (530.3°C) due to bulky substituents .

- Key Difference: The acetylated amino group reduces basicity compared to the free amino group in the target compound.

Pyrazole Derivatives (e.g., Compounds 4b, 5b)

- Structure : Pyrazole-linked benzoates.

- Application : Demonstrated tumor cell growth inhibitory activity (synthesized in 18–16% yields) .

- Contrast : The target compound lacks a heterocyclic moiety, suggesting divergent biological roles.

Ureido-Substituted Benzoates (e.g., 4b, 4c)

- Structure : Ureido and phenylacetamido groups.

- Application : Investigated in drug design (31–44% yields) .

- Contrast: The target compound’s amino group could serve as a site for further functionalization (e.g., urea formation).

Alkyl Benzoates (e.g., Methyl Benzoate)

Physical and Chemical Properties

Notes:

- Predicted data for the target compound highlight the need for experimental validation.

- Bulky substituents (e.g., chlorophenoxy acetyl) increase boiling points significantly.

Biological Activity

Methyl 3-(4-amino-3-methylphenoxy)benzoate, a compound with significant biological potential, has garnered attention due to its various pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is an ester derivative that features a methoxy group attached to a benzoate structure, which is further substituted with an amino group and a methyl group on the aromatic ring. This unique structure contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes, particularly those involved in metabolic pathways related to cancer cell proliferation.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways critical for cellular functions.

- Antioxidant Properties : The presence of phenolic structures suggests that it may exhibit antioxidant activity, protecting cells from oxidative stress.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound on various cell lines.

- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The mechanism involves the activation of apoptotic pathways through caspase activation, leading to programmed cell death .

- Anti-proliferative Effects : The compound has been shown to significantly inhibit cell proliferation in dose-dependent manners across multiple cancer types, highlighting its potential as an anti-cancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Apoptosis via caspase activation |

| HepG2 | 20 | Inhibition of cell cycle progression |

| HCT-116 | 25 | Induction of oxidative stress |

In Vivo Studies

While in vitro studies provide valuable insights, in vivo research is essential for understanding the therapeutic potential and safety profile of this compound.

- Animal Models : Preliminary studies using animal models have shown promising results in reducing tumor size when administered at specific dosages. This suggests that the compound may have a significant impact on tumor growth inhibition.

Case Studies

- Case Study on Lung Cancer : A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis through the mitochondrial pathway .

- Case Study on Liver Cancer : HepG2 cells treated with varying concentrations exhibited reduced proliferation rates, with significant changes observed in cell morphology indicative of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.